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molecular formula C16H23N3O3 B8371928 tert-Butyl 4-(2-oxo-2-(pyridin-2-yl)ethyl)piperazine-1-carboxylate

tert-Butyl 4-(2-oxo-2-(pyridin-2-yl)ethyl)piperazine-1-carboxylate

Cat. No. B8371928
M. Wt: 305.37 g/mol
InChI Key: XSEGIHDYSRIAHQ-UHFFFAOYSA-N
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Patent
US07807676B2

Procedure details

Part A: To a mixture of tert-butyl piperazine-1-carboxylate (1.863 g, 10.00 mmol) and cesium carbonate (6.52 g, 20.00 mmol) in 50 mL of DMF at 25° C. was added 2-(bromoacetyl)pyridine hydrobromide (2.81 g, 10.00 mmol) in portions over five minutes. The reaction mixture then was stirred at 25° C. for 3 h. The resulting mixture was diluted with water and ethyl acetate. The phases were separated, and the organic phase was washed with water (×3) and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Column chromatography on silica gel (elution: 10-50% ethyl acetate/chloroform) provided 1.61 g (53%) of tert-butyl 4-(2-oxo-2-(pyridin-2-yl)ethyl)piperazine-1-carboxylate as a crystalline solid; 1H NMR (500 MHz, CDCl3) δ 8.63 (d, 1H, J=4.5 Hz), 8.05 (m, 1H), 7.85 (t, 1H, J=9 Hz), 7.49 (m, 1H), 4.30 (s, 2H), 3.62 (m, 4H), 2.75 (m, 4H), 1.46 (s, 9H).
Quantity
1.863 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].Br.Br[CH2:22][C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1)=[O:24]>CN(C=O)C.O.C(OCC)(=O)C>[O:24]=[C:23]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1)[CH2:22][N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.863 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
cesium carbonate
Quantity
6.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.81 g
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture then was stirred at 25° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (×3) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(CN1CCN(CC1)C(=O)OC(C)(C)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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